

Application Note: Analysis of Barium Phosphite using Fourier-Transform Infrared (FTIR) Spectroscopy

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Compound of Interest

Compound Name: *Barium phosphite*

Cat. No.: *B1164907*

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Introduction

Barium phosphite (BaHPO_3) is an inorganic compound with applications in various chemical syntheses. The phosphite ion $[\text{PO}_3]^{3-}$, a reduced form of phosphate, imparts distinct chemical properties. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive analytical technique ideal for the qualitative analysis of **barium phosphite**. By identifying the vibrational modes of the phosphite functional group, FTIR spectroscopy can confirm the compound's identity and assess its purity. The mid-infrared region ($4000\text{--}400\text{ cm}^{-1}$) is particularly useful for observing the fundamental vibrations of the phosphite ion.

Principle of FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. Molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes (e.g., stretching and bending of bonds). For **barium phosphite**, the resulting spectrum will be dominated by the vibrational modes of the phosphite anion (HPO_3^{2-}). These characteristic absorption bands serve as a molecular "fingerprint," allowing for the identification of the compound. Most inorganic peaks that are observed in the mid-infrared spectrum arise from the stretching and bending vibrations of polyatomic anions.^[1]

Expected Vibrational Modes of Barium Phosphite

The FTIR spectrum of **barium phosphite** is characterized by the vibrational modes of the phosphite ion (HPO_3^{2-}). The key expected absorption bands are due to P-H and P-O bond vibrations. The primary vibrational modes include:

- P-H Stretching: A sharp, characteristic band is expected in the $2300\text{-}2450\text{ cm}^{-1}$ region. This is a key indicator of the presence of the phosphite group.
- P-O Asymmetric and Symmetric Stretching: Strong absorption bands are anticipated in the $900\text{-}1200\text{ cm}^{-1}$ range, corresponding to the stretching vibrations of the P-O bonds.[2]
- O-P-O Bending (Deformation): These vibrations typically appear in the lower frequency "fingerprint" region, between 500 and 670 cm^{-1} .[2]

The presence of water of hydration or adsorbed water can be identified by a broad absorption band in the $3000\text{-}3600\text{ cm}^{-1}$ region (O-H stretching) and a weaker band around 1640 cm^{-1} (H-O-H bending).[1]

Quantitative Data Summary

The following table summarizes the expected characteristic FTIR absorption bands for **barium phosphite**. These wavenumbers are based on the known vibrational modes of the phosphite ion and data from related inorganic phosphite compounds.

Wavenumber (cm^{-1})	Vibrational Mode	Intensity
~2400	P-H Stretching	Medium
1050 - 1150	P-O Asymmetric Stretching	Strong
950 - 1050	P-O Symmetric Stretching	Strong
500 - 670	O-P-O Bending (Deformation)	Medium
3000 - 3600	O-H Stretching (if hydrated)	Broad
~1640	H-O-H Bending (if hydrated)	Weak

Experimental Protocol: FTIR Analysis of Barium Phosphite via KBr Pellet Method

This protocol details the steps for preparing a solid sample of **barium phosphite** for analysis by transmission FTIR spectroscopy using the potassium bromide (KBr) pellet technique.

Materials and Equipment:

- Fourier-Transform Infrared (FTIR) Spectrometer
- **Barium Phosphite** (BaHPO_3) sample
- Spectroscopic grade Potassium Bromide (KBr), dried
- Agate mortar and pestle
- Pellet-forming die
- Hydraulic press
- Spatula
- Analytical balance (4-place)
- Infrared lamp or oven (for drying KBr)

Procedure:

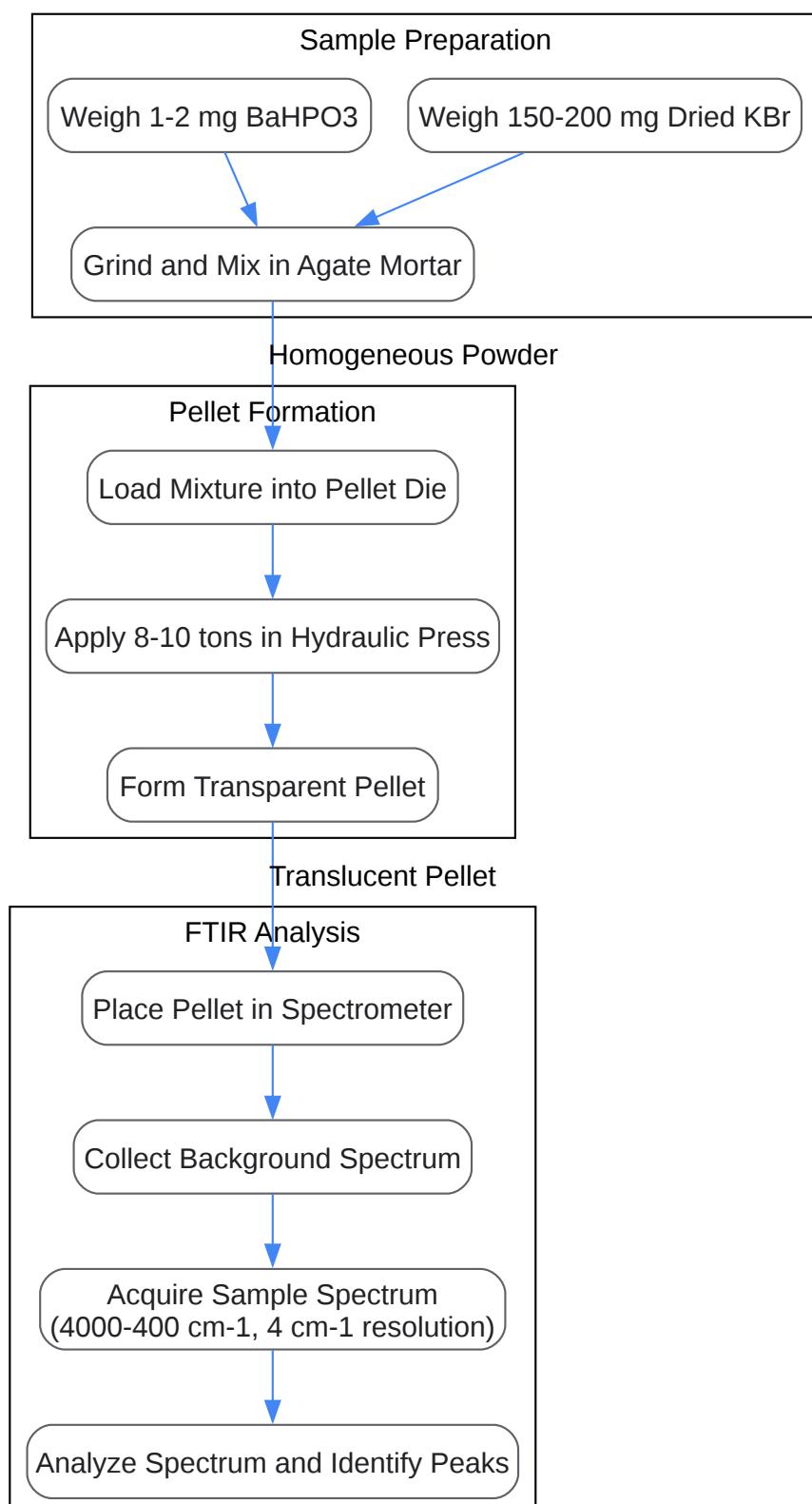
- Sample and KBr Preparation:
 - Dry the spectroscopic grade KBr powder in an oven at approximately 110°C for 2-3 hours to remove any absorbed moisture.^[3] Allow it to cool to room temperature in a desiccator.
 - Using an analytical balance, weigh approximately 1-2 mg of the **barium phosphite** sample and 150-200 mg of the dried KBr.^{[4][5]} The sample concentration in KBr should be in the range of 0.2% to 1%.^[6]
- Grinding and Mixing:

- Transfer the weighed KBr to a clean, dry agate mortar and grind it to a fine powder.
- Add the weighed **barium phosphite** sample to the mortar.
- Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.^{[3][7]} The particle size should ideally be less than 2 microns to minimize light scattering.^[6]

- Pellet Formation:
 - Carefully transfer the powdered mixture into the pellet-forming die. Distribute the powder evenly.
 - Place the die into a hydraulic press.
 - Apply a force of approximately 8-10 tons for several minutes to form a transparent or translucent pellet.^{[3][8]} Applying a vacuum during pressing can help to eliminate trapped air and moisture, resulting in a higher quality pellet.^[3]
- FTIR Spectrum Acquisition:
 - Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
 - Collect a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
 - Acquire the FTIR spectrum of the **barium phosphite** sample. Typical instrument parameters are:
 - Spectral Range: 4000 - 400 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Number of Scans: 16-32 (to improve signal-to-noise ratio)
- Data Analysis:

- Process the resulting spectrum to identify the wavenumbers of the absorption peaks.
- Compare the observed peaks with the expected vibrational modes for **barium phosphite** as listed in the data table above to confirm the identity of the compound.

Visualizations

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